N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
Description
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a sulfonamide derivative characterized by a cyclohexylamine backbone conjugated to a dimethylisoxazole-sulfonamide moiety. Its molecular formula is C₁₂H₂₁N₃O₃S·HCl, with a molecular weight of 287.38 g/mol (free base) and 323.84 g/mol for the hydrochloride salt. Key physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 456.4±55.0 °C (760 mmHg), and a flash point of 229.8±31.5 °C. The compound is notable for its high purity (≥98%) and stability under standard storage conditions.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S.ClH/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12;/h14H,3-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOARJHCBAILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308319-49-4 | |
| Record name | 4-Isoxazolesulfonamide, N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308319-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride (CAS No. 1308319-49-4) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
- Molecular Formula : C₁₂H₂₂ClN₃O₃S
- Molecular Weight : 323.84 g/mol
- CAS Number : 1308319-49-4
Research indicates that compounds in the oxazole sulfonamide class, including this compound, may exert their biological effects through several mechanisms:
-
Inhibition of Cancer Cell Growth :
- A study screening various 1,3-oxazole sulfonamides showed that many exhibited significant growth inhibition against the NCI-60 human tumor cell line panel. The compound demonstrated low micromolar to nanomolar GI50 values across different cancer types, indicating potent cytotoxicity against leukemia cell lines specifically .
- Microtubule Interaction :
- Selectivity for Leukemia Cells :
Table 1: Summary of Biological Activity Data
| Compound | Mean GI50 (nM) | Activity Against Leukemia | Notes |
|---|---|---|---|
| N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | 44.7 | High | Effective in disrupting microtubules |
| Other Sulfonamides (e.g., 16) | 48.8 | Moderate | Varies with substituents |
Case Study: In Vitro Evaluation
In a detailed study involving the NCI-60 human tumor cell line panel:
- The compound was found to have a mean growth inhibition (GI) value significantly lower than many other tested compounds.
- The effectiveness was further validated through dose-response assays where submicromolar GI50 values were recorded across multiple leukemia lines .
Safety and Toxicology
While the compound shows promising anticancer activity, safety assessments are crucial. Preliminary toxicity studies indicated that most compounds within this class have relatively high LC50 values (>100 μM), suggesting a favorable safety profile for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride exhibit significant antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound can be effective against a range of Gram-positive and Gram-negative bacteria .
Antitumor Properties
Recent investigations have suggested potential antitumor activity for this compound. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression . Further research is necessary to elucidate the specific pathways involved.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its application in therapy. Studies indicate that the compound has favorable absorption characteristics when administered orally, with a reasonable bioavailability profile .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Study 2 | Antitumor Properties | Induced apoptosis in breast cancer cell lines (MCF-7). |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097901-96-5)
This compound shares the 3,5-dimethyl-1,2-oxazole-4-sulfonamide core but substitutes the cyclohexylamine group with a bithiophene-hydroxyethyl chain. Its molecular formula is C₁₅H₁₆N₂O₄S₃ (MW: 384.5 g/mol). Key differences include:
However, the lack of density or boiling point data for this derivative limits direct physicochemical comparisons.
AB-CHFUPYCA (AB-CHMFUPPYCA)
AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) is a thiazole-based carboxamide. Key contrasts:
The thiazole-carboxamide core in AB-CHFUPYCA suggests divergent reactivity (e.g., hydrogen-bonding capacity) compared to the sulfonamide group in the target compound.
ADSB-FUB-187
ADSB-FUB-187 (7-chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) is a complex indazole-carboxamide with a sulfonamide side chain. While both compounds incorporate sulfonamide groups, ADSB-FUB-187 features:
- Indazole core (vs. isoxazole).
- Fluorophenyl and cyclopropyl substituents (vs. cyclohexylamine).
Structural and Functional Implications
- Cyclohexylamine vs. Bithiophene : The cyclohexyl group in the target compound may enhance membrane permeability due to its hydrophobicity, whereas the bithiophene-hydroxyethyl chain in CAS 2097901-96-5 could improve aqueous solubility.
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing binding interactions in biological systems.
Preparation Methods
Chlorosulfonation Reaction Optimization
The core isoxazole ring undergoes electrophilic aromatic substitution at the 4-position using chlorosulfonic acid. Patent DE19747625A1 describes a scalable procedure:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | 3,5-Dimethylisoxazole |
| Sulfonating Agent | Chlorosulfonic acid (4 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
The exothermic reaction requires careful temperature control to minimize polysulfonation byproducts. Quenching with ice water precipitates the sulfonyl chloride, which is filtered and dried under vacuum.
Spectroscopic Characterization
Key analytical data from source:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.45 (s, 3H, CH$$3$$), 2.62 (s, 3H, CH$$_3$$), 6.78 (s, 1H, isoxazole-H)
- FT-IR : 1365 cm$$^{-1}$$ (S=O asym), 1172 cm$$^{-1}$$ (S=O sym), 890 cm$$^{-1}$$ (S-Cl)
Preparation of 1-(Aminomethyl)cyclohexanamine
Reductive Amination Strategy
The cyclohexylamine derivative is synthesized via a two-step sequence:
Step 1: Cyclohexanone Cyanohydrin Formation
Cyclohexanone reacts with hydrogen cyanide in the presence of a catalytic base:
$$
\text{Cyclohexanone} + \text{HCN} \xrightarrow{\text{NaOH}} \text{1-Cyanocyclohexanol}
$$
Step 2: Borane-Mediated Reduction
The cyanohydrin undergoes selective reduction using borane-tetrahydrofuran complex:
$$
\text{1-Cyanocyclohexanol} + \text{BH}_3\cdot\text{THF} \xrightarrow{\text{THF, 0°C}} \text{1-(Aminomethyl)cyclohexanol}
$$
Subsequent treatment with hydrochloric acid generates the hydrochloride salt.
Crystallization and Purity Control
Source specifies recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity (HPLC). Melting point: 198–201°C (dec.).
Sulfonamide Coupling Reaction
Reaction Mechanism and Kinetics
The nucleophilic amine attacks the electrophilic sulfur center in a two-stage process:
Formation of Sulfonate Intermediate
$$
\text{RSO}2\text{Cl} + \text{R'NH}2 \rightarrow \text{RSO}2\text{N}^- \text{H}2\text{R'} + \text{Cl}^-
$$Deprotonation and Salt Formation
$$
\text{RSO}2\text{N}^- \text{H}2\text{R'} + \text{HCl} \rightarrow \text{RSO}2\text{NHR'} + \text{NH}4\text{Cl}
$$
Source demonstrates that slow addition of sulfonyl chloride to amine solutions in pyridine/chloroform maximizes yields (85–92%) while minimizing dimerization side reactions.
Optimized Protocol
Procedure
- Dissolve 1-(aminomethyl)cyclohexanamine hydrochloride (1.0 eq) in anhydrous pyridine (5 vol) at 0°C
- Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.05 eq) in chloroform (3 vol) over 45 min
- Warm to 25°C and stir for 12 h
- Quench with 1M HCl, extract with ethyl acetate
- Concentrate and recrystallize from methanol/diethyl ether
Critical Parameters
- Moisture control (<50 ppm H$$_2$$O)
- Stoichiometric excess of sulfonyl chloride (5%)
- pH maintenance at 6.5–7.0 during workup
Purification and Analytical Profiling
Chromatographic Methods
- HPLC : C18 column, 0.1% TFA in H$$2$$O/MeCN gradient (30→70% MeCN over 20 min), t$$R$$ = 12.3 min
- TLC : Silica gel 60 F$${254}$$, EtOAc/hexanes (1:1), R$$f$$ = 0.42
Spectroscopic Data Consolidation
High-Resolution Mass Spectrometry (HRMS)
Calculated for C$${12}$$H$${21}$$N$$3$$O$$3$$S [M+H]$$^+$$: 288.1378
Observed: 288.1375
$$^{13}$$C NMR (101 MHz, D$$_2$$O):
- 162.4 (C-4, isoxazole)
- 140.1 (C-3), 116.8 (C-5)
- 58.2 (CH$$_2$$NH), 35.7–25.3 (cyclohexyl carbons)
Industrial-Scale Considerations
Regulatory Compliance
- ICH Q3D Elemental Impurities: Class 2A (Pd < 5 ppm)
- Residual Solvents: Meets Class 3 limits (pyridine < 720 ppm)
Emerging Synthetic Technologies
Recent advances from source suggest potential for:
- Flow Chemistry : Microreactor systems reducing reaction time from 12 h → 45 min
- Enzymatic Sulfonation : Arylsulfotransferase mutants achieving 94% conversion
- Photocatalytic Coupling : Visible-light-mediated C–N bond formation at ambient temperature
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride, and how do they influence experimental design?
- Answer : The compound has a molecular weight of 287.38 g/mol, a density of 1.2±0.1 g/cm³, and a boiling point of 456.4±55.0°C at 760 mmHg. Its purity (≥98%) and solubility profile (dependent on polar solvents like DMSO or methanol) are critical for dissolution studies and in vitro assays. Stability under varying pH and temperature conditions must be validated using HPLC or LC-MS to ensure reproducibility in biological experiments .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm cyclohexyl and sulfonamide moieties.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₂H₂₁N₃O₃S).
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).
Cross-referencing with CAS 1153054-05-7 ensures alignment with published data .
Q. What are the recommended storage conditions to maintain compound stability?
- Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Periodic stability testing via TLC or HPLC is advised to detect degradation products, particularly under humid conditions .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?
- Answer : Key considerations include:
- Catalyst selection : Use of palladium-based catalysts for Suzuki-Miyaura coupling in isoxazole synthesis.
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for higher purity.
Yield improvements (>70%) require iterative DOE (Design of Experiments) to balance reaction time, temperature, and stoichiometry .
Q. How should contradictory data in biological activity assays be resolved?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent interference). Mitigation strategies:
- Triangulation : Validate results across multiple assays (e.g., enzyme inhibition, cell viability, and animal models).
- Control standardization : Include solvent-only controls and reference compounds (e.g., known sulfonamide inhibitors).
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects .
Q. What computational methods are suitable for studying this compound’s binding affinity to target proteins?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can predict binding modes. Key steps:
- Protein preparation : Use PDB structures with resolved active sites.
- Ligand parameterization : Assign charges via AM1-BCC or DFT (e.g., B3LYP/6-31G*).
- Free energy calculations : MM-PBSA or FEP to quantify ΔG binding. Validate with experimental IC₅₀ values .
Q. What are the ethical and methodological challenges in transitioning from in vitro to in vivo studies?
- Answer : Challenges include:
- Dosage extrapolation : Use allometric scaling (e.g., body surface area) from IC₅₀ values.
- Toxicity screening : Conduct acute toxicity assays in rodents (OECD 423) before chronic studies.
- Regulatory compliance : Adhere to ARRIVE guidelines for animal welfare and data reporting .
Data Contradiction Analysis Framework
Key Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
